![molecular formula C13H22O B15158706 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 651706-43-3](/img/structure/B15158706.png)
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound that falls under the category of oxabicycloheptanes These compounds are known for their unique structural properties, which include a strained ring system that can undergo various chemical transformations
Preparation Methods
The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the opening of the oxabicyclic ring.
Scientific Research Applications
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane include other oxabicycloheptanes and bicycloheptenes. These compounds share the strained ring system but differ in their substituents and specific structural features. For example:
Bicyclo[4.1.0]heptenes: These compounds have a similar ring structure but lack the oxygen atom, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
Properties
CAS No. |
651706-43-3 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
WLHSSLZVZWTWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CCC(C)(C)C)C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


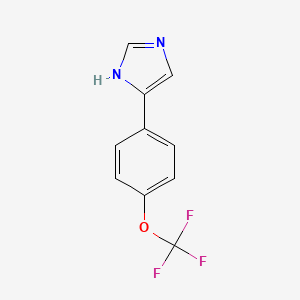
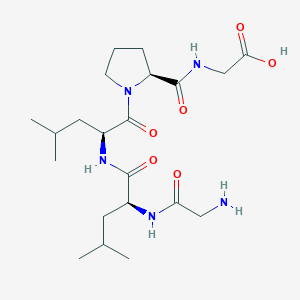
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
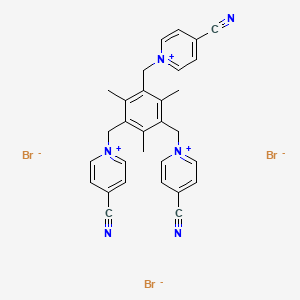
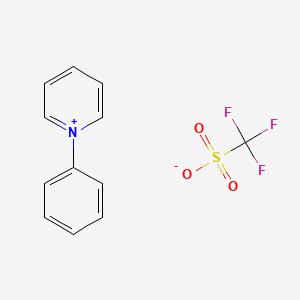
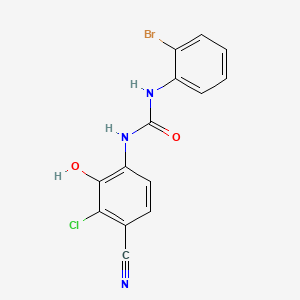
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
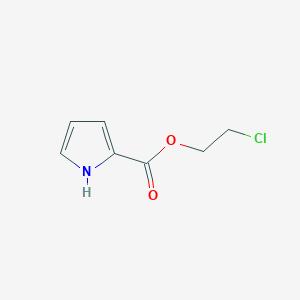
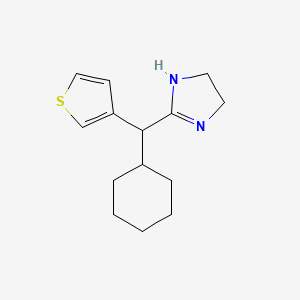
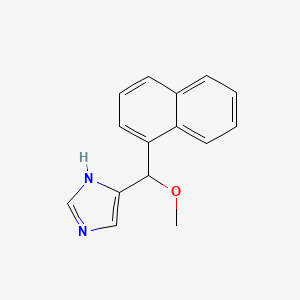
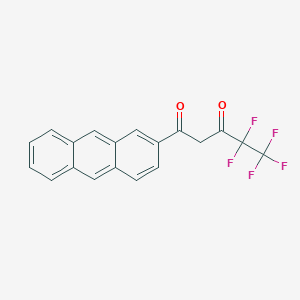
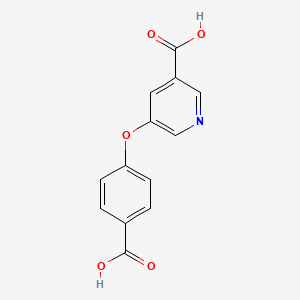
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
